N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea
CAS No.: 86345-63-3
Cat. No.: VC5516614
Molecular Formula: C11H15N3OS
Molecular Weight: 237.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86345-63-3 |
|---|---|
| Molecular Formula | C11H15N3OS |
| Molecular Weight | 237.32 |
| IUPAC Name | (1E)-1-(dimethylaminomethylidene)-3-(4-methoxyphenyl)thiourea |
| Standard InChI | InChI=1S/C11H15N3OS/c1-14(2)8-12-11(16)13-9-4-6-10(15-3)7-5-9/h4-8H,1-3H3,(H,13,16)/b12-8+ |
| Standard InChI Key | JZDCGMBBTHTISE-XYOKQWHBSA-N |
| SMILES | CN(C)C=NC(=S)NC1=CC=C(C=C1)OC |
Introduction
Chemical Identity and Physicochemical Properties
N-[(Dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea exhibits a thiourea backbone (–NH–C(=S)–NH–) functionalized with a dimethylamino-methylene group (–N(CH₃)₂–CH=) and a 4-methoxyphenyl ring (–C₆H₄–OCH₃). Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| CAS Number | 86345-63-3 |
| Molecular Formula | C₁₁H₁₅N₃OS |
| Molecular Weight | 237.32 g/mol |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 4 (S, O, N atoms) |
| logP (Predicted) | ~2.5–3.5 (estimated from analogs) |
The methoxy group enhances solubility in polar solvents, while the dimethylamino moiety contributes to electron-donating effects, influencing reactivity and intermolecular interactions .
Synthesis and Structural Characterization
Synthetic Routes
Thiourea derivatives are typically synthesized via condensation of isothiocyanates with amines or through thiourea-mediated reactions . For N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea, a plausible pathway involves:
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Formation of 4-Methoxyphenylisothiocyanate: Reaction of 4-methoxyaniline with thiophosgene.
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Condensation with Dimethylaminomethylamine: Nucleophilic attack of the isothiocyanate by dimethylaminomethylamine, yielding the target compound.
While explicit protocols for this compound are scarce, analogous syntheses of acyl thioureas, such as BTCC and MBTB, employ similar strategies . For example, BTCC (4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid) was synthesized via benzoylation of thiourea followed by cyclohexane carboxylic acid conjugation .
Structural Analysis
X-ray crystallography of related thioureas reveals planar configurations stabilized by intramolecular hydrogen bonds. In BTCC and MBTB, N–H···O interactions dominate crystal packing, with additional weak forces (C–H···π, O–H···S) contributing to stability . For N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea, analogous intramolecular N–H···O bonds are anticipated between the thiourea NH and methoxy oxygen, fostering a rigid, planar structure conducive to biological activity.
Table 2. Comparative Structural Features of Thiourea Derivatives
| Compound | Key Interactions | Crystal System |
|---|---|---|
| BTCC | N–H···O, O–H···S, C–H···π | Triclinic (P1̅) |
| MBTB | N–H···O, C–H···S, C–H···π | Orthorhombic (P2₁2₁2₁) |
| Target Compound (Predicted) | N–H···O, C–H···π, S···O | — |
The dimethylamino group may introduce additional C–H···π interactions with aromatic rings, akin to those observed in furan-containing analogs .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The 4-methoxyphenyl moiety enhances membrane permeability, enabling antimicrobial action against Gram-positive bacteria and fungi. Structural analogs with similar substituents show MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans.
Anti-Inflammatory Effects
Thioureas modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Molecular docking studies suggest that the dimethylamino group in the target compound may stabilize interactions with COX-2’s active site, reducing prostaglandin synthesis.
Applications in Material Science
Nonlinear Optical Materials
The conjugated π-system and polarizable S atom make thioureas promising NLO materials. MBTB’s γ amplitude (3.77× higher than BTCC) underscores the role of electron-donating groups in enhancing nonlinearity . For the target compound, the dimethylamino group’s electron-donating capacity could similarly boost NLO performance, warranting experimental validation.
Coordination Chemistry
Thioureas serve as ligands for transition metals. The S atom in N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea can coordinate to Cu(II) or Pd(II), forming complexes with catalytic or antimicrobial properties. Such complexes are explored in heterogeneous catalysis and drug delivery .
Future Research Directions
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Synthetic Optimization: Develop scalable, high-yield routes using green chemistry principles.
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Crystallographic Studies: Resolve the crystal structure to validate predicted interactions.
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In Vivo Testing: Evaluate pharmacokinetics and toxicity profiles for therapeutic applications.
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NLO Characterization: Measure third-order nonlinear susceptibility (χ³) for photonic device integration.
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